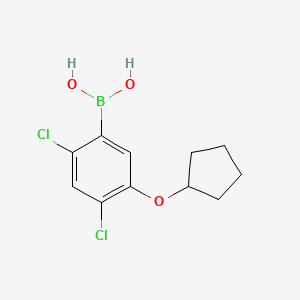

2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid

説明

2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid is an organic compound with the molecular formula C11H13BCl2O3 and a molecular weight of 274.94 g/mol . This compound is characterized by the presence of boronic acid functionality, which is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

準備方法

The synthesis of 2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid typically involves the reaction of 2,4-dichloro-5-(cyclopentyloxy)phenylboronic ester with a suitable boronic acid derivative under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformation.

化学反応の分析

2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.

Reduction: Reduction reactions may convert the boronic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic acid group reacts with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid has several applications in scientific research:

Biology: The compound can be used to synthesize biologically active molecules, which may serve as potential drug candidates or biochemical probes.

Medicine: Research into boronic acid derivatives has shown potential in developing therapeutic agents, particularly in cancer treatment and enzyme inhibition.

作用機序

The mechanism of action of 2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This interaction is crucial in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound acts as a key intermediate in the formation of biaryl products .

類似化合物との比較

2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in similar coupling reactions.

4-Chlorophenylboronic acid: Contains a single chlorine substituent, offering different reactivity and selectivity in chemical reactions.

2,4-Dichlorophenylboronic acid: Similar to the compound but lacks the cyclopentyloxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyloxy group, which can influence its chemical behavior and applications .

生物活性

2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is structurally characterized by the presence of two chlorine atoms and a cyclopentyloxy group attached to a phenylboronic acid moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Boronic acids are known to interact with serine proteases and other enzymes, leading to the inhibition of protein synthesis. The mechanism involves the formation of reversible covalent bonds with the active site of enzymes, which can disrupt their function and lead to downstream effects on cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit bacterial growth through mechanisms such as the inhibition of leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria . The compound's effectiveness against various microorganisms suggests its potential use as an antibacterial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tubulin polymerization. This action disrupts microtubule dynamics, which is essential for cell division. Such mechanisms are critical in cancer therapies where targeting rapidly dividing cells is necessary.

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays. For instance:

- Antibacterial Activity : The compound demonstrated moderate antibacterial effects against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective growth inhibition at specific concentrations .

- Antifungal Activity : In vitro tests revealed that it also possesses antifungal properties against Candida albicans and Aspergillus niger, further supporting its potential as a therapeutic agent in treating infections caused by these pathogens .

Data Table: Biological Activity Overview

| Biological Activity | Target Organisms | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Escherichia coli | 50 | Moderate activity |

| Bacillus cereus | 25 | Effective growth inhibition | |

| Antifungal | Candida albicans | 100 | Moderate inhibition |

| Aspergillus niger | 75 | Effective at higher concentrations |

特性

IUPAC Name |

(2,4-dichloro-5-cyclopentyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BCl2O3/c13-9-6-10(14)11(5-8(9)12(15)16)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDLUZMLHLCHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681691 | |

| Record name | [2,4-Dichloro-5-(cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-90-1 | |

| Record name | Boronic acid, B-[2,4-dichloro-5-(cyclopentyloxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Dichloro-5-(cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。